molecular formula C7H5Cl2NO B1601771 2,6-Dichloro-4-methylnicotinaldehyde CAS No. 91591-70-7

2,6-Dichloro-4-methylnicotinaldehyde

Cat. No. B1601771
CAS RN: 91591-70-7
M. Wt: 190.02 g/mol
InChI Key: SRHRJWIUZARPIK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylnicotinaldehyde is a chemical compound with the CAS Number: 91591-70-7 . It has a molecular weight of 190.03 and its IUPAC name is 2,6-dichloro-4-methylnicotinaldehyde . The compound is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-methylnicotinaldehyde is 1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,6-Dichloro-4-methylnicotinaldehyde is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chromogenic Reactions in Lipid Peroxidation Analysis

Gérard-Monnier et al. (1998) explored the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, yielding a stable chromophore with intense absorbance, useful in lipid peroxidation assays. This method clarified tissue-specific MDA production patterns in vivo, indicating its application in biological sample analysis (Gérard-Monnier et al., 1998).

Gas Chromatography Analysis

Rong-rong Xing (2001) analyzed 2,6-dichloro phenyl aldehyde using gas chromatography, highlighting its advantages in speed, accuracy, and precision. This method is significant for the analytical characterization of similar compounds (Rong-rong Xing, 2001).

Synthesis and Optical Properties

Hadad et al. (2011) conducted a study on the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, indicating the potential of such compounds in developing colorimetric and luminescent pH sensors, with significant changes in color and luminescence upon acid introduction (Hadad et al., 2011).

Protective Reactions in Organic Synthesis

Kurosu and Li (2009) investigated the use of (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidates for protecting alcohols and carboxylic acids. This method demonstrates efficiency in transformation and deprotection, highlighting its utility in organic synthesis (Kurosu & Li, 2009).

Antimicrobial Activity of Derivatives

Gangadasu et al. (2009) synthesized 2-chloro-5-methylpyridine-3-olefin derivatives from 2-chloro-5-methylnicotinaldehyde, finding antimicrobial activity comparable to standard treatments. This indicates potential in developing new antimicrobial agents (Gangadasu et al., 2009).

Chlorinated Aldehyde Separation Techniques

Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated aldehydes using capillary column chromatography, providing insights into the retention behavior of such compounds, crucial for analytical and environmental chemistry applications (Korhonen & Knuutinen, 1984).

Insecticidal Activity

Wang et al. (2010) explored the insecticidal potential of (E)-1-[(2-Chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide, synthesized from 2-chloro-5-methylnicotinaldehyde. The crystal structure revealed a three-dimensional network, indicating its potential in pest control applications (Wang et al., 2010).

Synthesis of Novel Organic Compounds

Hu et al. (2010) synthesized a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, demonstrating the potential of 2,6-dichloro-4-methylnicotinaldehyde derivatives in the development of new organic molecules with potential applications in various fields of chemistry (Hu et al., 2010).

Transformation of Halogenated Aromatic Aldehydes

Neilson et al. (1988) studied the transformation of halogenated aromatic aldehydes by anaerobic bacteria, revealing insights into the environmental fate of such compounds and their potential role in bioremediation (Neilson et al., 1988).

Regioselective Nucleophilic Substitution

Dyadyuchenko et al. (2021) demonstrated a regioselective nucleophilic substitution reaction of 2,6-dichloro-4-methylnicotinonitrile, highlighting the compound's utility in creating specific chemical structures, which could be valuable in synthetic chemistry (Dyadyuchenko et al., 2021).

Reduction Mechanism in Electrochemistry

Laviron et al. (1994) investigated the electrochemical reduction of methyl isonicotinate, providing insights into the reduction mechanisms of similar compounds, which could have implications in electrochemistry and material science (Laviron et al., 1994).

Stabilization and Synthetic Application

Maruoka et al. (1993) researched the stabilization of reactive aldehydes, including 2,6-dichloro-4-methylnicotinaldehyde, for synthetic applications. This study aids in understanding the stabilization and reactivity of such compounds in organic synthesis (Maruoka et al., 1993).

Safety And Hazards

The safety information for 2,6-Dichloro-4-methylnicotinaldehyde indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P261, P280, P305+P351+P338, P304+P340, and P405 .

properties

IUPAC Name

2,6-dichloro-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHRJWIUZARPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551195
Record name 2,6-Dichloro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methylnicotinaldehyde

CAS RN

91591-70-7
Record name 2,6-Dichloro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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